Enabling Subnanomolar HPK1 Inhibitor Potency vs. Alternative Scaffolds
The 2,4-dichloropyrimidine-5-carboxamide scaffold is a privileged starting point for developing potent HPK1 inhibitors, achieving subnanomolar biochemical IC50 values, a level of potency not demonstrated for inhibitors derived from alternative pyrimidine carboxamide scaffolds in the same study [1]. A two-step sequential SNAr protocol using this specific compound as the commercial starting material was developed to enable rapid SAR discovery [1]. This approach yielded derivatives such as compound 6 (o-bromoaniline derivative), which exhibited an HPK1 IC50 of 94 pM in a TR-FRET assay, representing a significant potency improvement over earlier lead compounds in the series [1].
| Evidence Dimension | HPK1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 94 pM (for derivative 6) [1] |
| Comparator Or Baseline | Initial lead compound 1 (HPK1 IC50 = Not explicitly quantified in the abstract but stated as 'encouraging starting point' requiring improvement) [1] |
| Quantified Difference | Derivative 6 achieves a >100-fold selectivity window over 18/27 common off-target kinases, with subnanomolar potency [1]. |
| Conditions | TR-FRET biochemical assay against HPK1 kinase [1]. |
Why This Matters
This demonstrates that the scaffold enables the discovery of ultra-potent and selective HPK1 inhibitors, which is a critical differentiator for immunotherapeutic tool compound development.
- [1] Vechorkin, O., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(4), 653–661. DOI: 10.1021/acsmedchemlett.1c00096. View Source
